

Stability of O-Methylhydroxylamine hydrochloride solutions for experiments

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Compound of Interest

Compound Name: O-Methylhydroxylamine

Cat. No.: B10779315

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Technical Support Center: O-Methylhydroxylamine Hydrochloride

Welcome to the Technical Support Center for **O-Methylhydroxylamine** Hydrochloride (CAS 593-56-6). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of its solutions and to offer troubleshooting support for common experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is **O-Methylhydroxylamine** hydrochloride and what are its primary applications?

A1: **O-Methylhydroxylamine** hydrochloride, also known as Methoxyamine hydrochloride, is a chemical reagent commonly used in organic synthesis. One of its primary applications is the formation of oximes from aldehydes and ketones.[1] In the field of drug development, it is investigated as a potent inhibitor of the Base Excision Repair (BER) pathway, a cellular mechanism for DNA repair. By inhibiting BER, it can sensitize cancer cells to DNA-damaging agents.[2][3]

Q2: What are the general recommendations for storing **O-Methylhydroxylamine** hydrochloride?

A2: As a solid, **O-Methylhydroxylamine** hydrochloride should be stored in a cool, dry place.[4] For long-term storage of stock solutions, it is recommended to aliquot and store them at -20°C for up to one year or at -80°C for up to two years to prevent degradation from repeated freeze-thaw cycles. For in vivo experiments, it is advisable to prepare the working solution fresh on the same day of use.

Q3: In which solvents is **O-Methylhydroxylamine** hydrochloride soluble?

A3: **O-Methylhydroxylamine** hydrochloride is soluble in water and alcohol, and slightly soluble in ethanol. It is very slightly soluble in ether.[5] Aqueous solutions of **O-Methylhydroxylamine** hydrochloride are acidic, with a pH of less than 7.0.[5][6]

Q4: Is there quantitative data available on the stability of **O-Methylhydroxylamine** hydrochloride solutions under different pH and temperature conditions?

A4: While general stability information is available, specific quantitative data, such as degradation rate constants under varying pH and temperature, are not readily available in publicly accessible literature. General guidance suggests that the compound is stable under ordinary conditions but is incompatible with strong acids, oxidizing agents, heat, and sparks. For hydroxylamine and its derivatives, decomposition is known to be influenced by pH and the presence of metal ions.[7] It is recommended to perform a stability study for your specific experimental conditions if precise stability data is critical.

Solution Stability and Preparation

While specific kinetic data for the degradation of **O-Methylhydroxylamine** hydrochloride across a range of conditions is not extensively documented, the following table summarizes qualitative stability information and general recommendations for solution preparation and storage.

Parameter	Recommendation/Information	Citation
Solvents	Soluble in water and alcohol.	[5]
pH of Aqueous Solutions	Acidic (pH < 7.0).	[5][6]
Storage of Solid	Store in a cool, dry place.	[4]
Stock Solution Storage	Aliquot and store at -20°C (up to 1 year) or -80°C (up to 2 years).	
Working Solution	For sensitive applications like in vivo studies, prepare fresh daily.	
Incompatibilities	Avoid strong acids, oxidizing agents, heat, and sparks.	

Troubleshooting Guides

Oxime Formation

Issue: Low or No Yield of Oxime Product

Possible Cause	Troubleshooting Step	Citation
Suboptimal pH	The optimal pH for oxime formation is typically between 4 and 5. Adjust the pH of your reaction mixture accordingly. While the reaction can proceed at neutral pH, the rate is often significantly slower.	[8][9]
Inactive Reagent	O-Methylhydroxylamine hydrochloride can degrade over time, especially if not stored properly. Use a fresh batch of the reagent or test the activity of your current stock.	[10]
Steric Hindrance	Sterically hindered ketones or aldehydes may react more slowly. Increase the reaction temperature or prolong the reaction time.	[10]
Insufficient Reactant	Ensure the correct stoichiometry. A slight excess of O-Methylhydroxylamine hydrochloride may be needed to drive the reaction to completion.	[9]
Low Temperature	If the reaction is slow at room temperature, consider gently heating the mixture (e.g., to 40-60°C).	[10]
Poor Solubility	Ensure that both the carbonyl compound and O-Methylhydroxylamine hydrochloride are fully	[10]

dissolved in the chosen solvent.

Issue: Formation of Side Products

Possible Cause	Troubleshooting Step	Citation
Beckmann Rearrangement	This rearrangement of the oxime to an amide can be catalyzed by acid. Use a milder acid or a buffer system to maintain the optimal pH.	[10]
Hydrolysis of Oxime	The reverse reaction can occur in the presence of strong acid and excess water. After the reaction is complete, neutralize the acid and remove water if possible during workup.	[10][11]

Experimental Protocols

General Protocol for Oxime Formation

This protocol is a general guideline and may require optimization for specific substrates.

- **Dissolve the Carbonyl Compound:** Dissolve your aldehyde or ketone in a suitable solvent (e.g., ethanol, water, or a mixture).
- **Add O-Methylhydroxylamine Hydrochloride:** Add 1.1 to 1.5 molar equivalents of **O-Methylhydroxylamine** hydrochloride to the solution.
- **Adjust pH (if necessary):** If the reaction is slow, adjust the pH to 4-5 using a suitable base (e.g., sodium acetate or pyridine).[7]
- **Reaction Monitoring:** Stir the reaction at room temperature or with gentle heating. Monitor the progress of the reaction by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

- **Work-up:** Once the reaction is complete, the product can be isolated by quenching the reaction with water and extracting with an organic solvent. The organic layer is then dried and the solvent evaporated.
- **Purification:** The crude oxime can be purified by recrystallization or column chromatography.

Protocol for Assessing Solution Stability (General Approach)

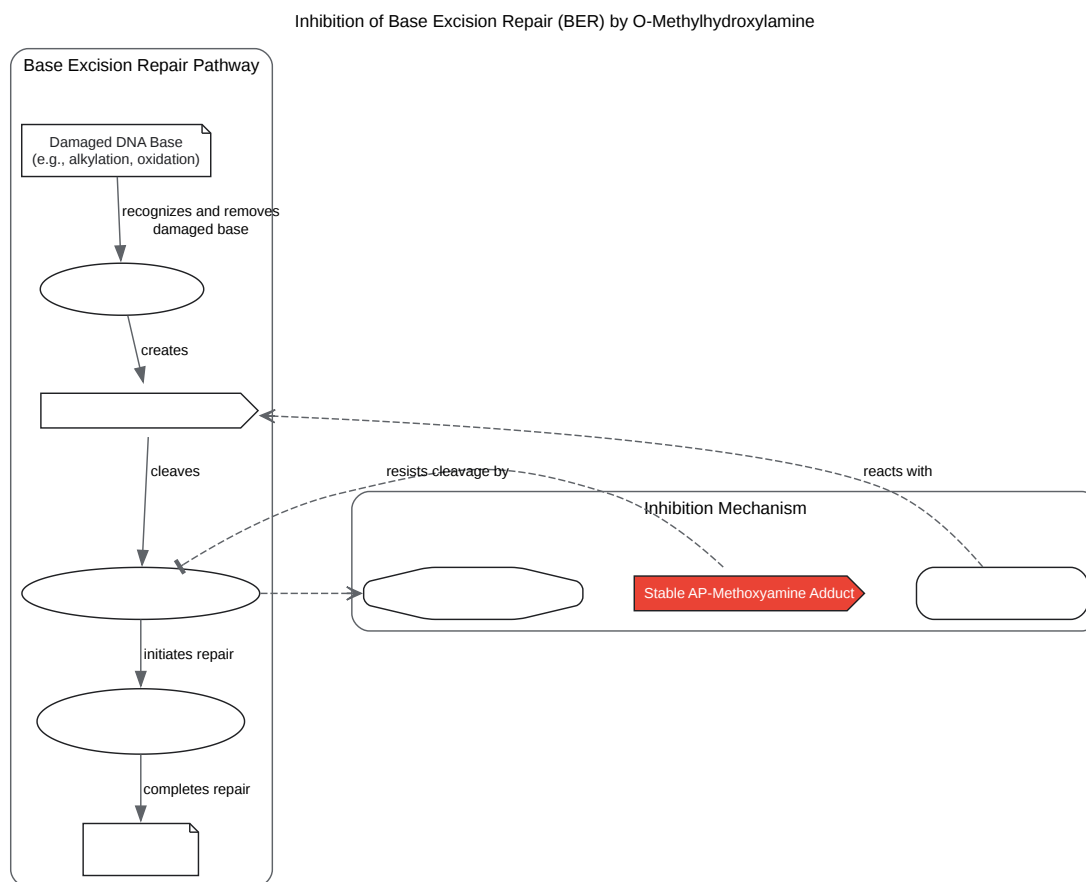
A stability-indicating High-Performance Liquid Chromatography (HPLC) method can be developed to assess the stability of **O-Methylhydroxylamine** hydrochloride solutions.

- **Method Development:** Develop an HPLC method (e.g., reversed-phase with UV detection) that can separate **O-Methylhydroxylamine** hydrochloride from its potential degradation products.^{[12][13]}
- **Forced Degradation Studies:** To identify potential degradation products and demonstrate the method's specificity, subject the **O-Methylhydroxylamine** hydrochloride solution to stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic).^[14]
- **Solution Preparation:** Prepare solutions of **O-Methylhydroxylamine** hydrochloride in the desired solvent at a known concentration.
- **Storage:** Store the solutions under the desired conditions (e.g., different temperatures and pH values).
- **Sampling and Analysis:** At specified time points, withdraw an aliquot of each solution, dilute if necessary, and analyze by the validated HPLC method.
- **Data Analysis:** Quantify the peak area of **O-Methylhydroxylamine** hydrochloride at each time point to determine the percentage of the compound remaining. This data can be used to determine the degradation kinetics.

Signaling Pathway and Experimental Workflow Diagrams

Inhibition of Base Excision Repair (BER) Pathway

O-Methylhydroxylamine (Methoxyamine) acts as an inhibitor of the Base Excision Repair (BER) pathway. It reacts with apurinic/apyrimidinic (AP) sites in DNA, which are intermediates in the BER pathway. This reaction forms a stable adduct that is resistant to cleavage by the enzyme AP Endonuclease 1 (APE1), thereby blocking the repair process and leading to the accumulation of DNA damage.^{[2][8]}



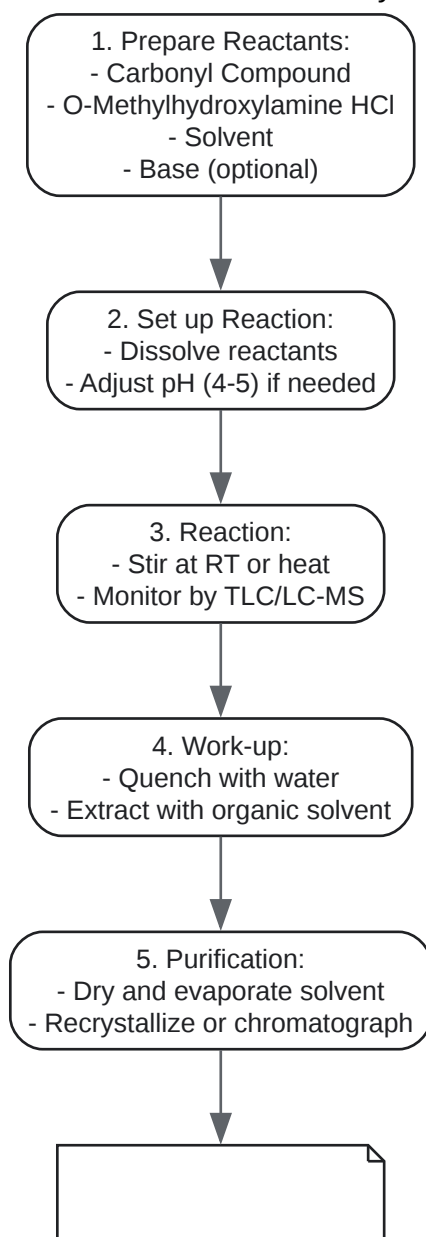
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Caption: Inhibition of the BER pathway by **O-Methylhydroxylamine**.

Experimental Workflow for Oxime Synthesis

The following diagram illustrates a typical workflow for the synthesis of an oxime using **O-Methylhydroxylamine** hydrochloride.

General Workflow for Oxime Synthesis



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Caption: A typical experimental workflow for oxime synthesis.

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